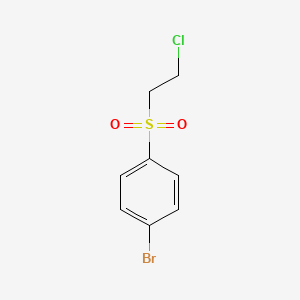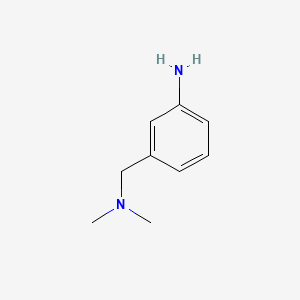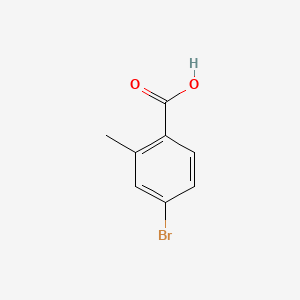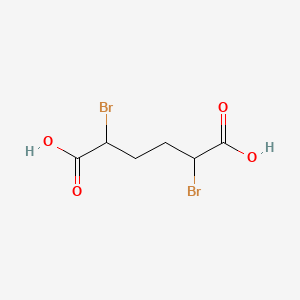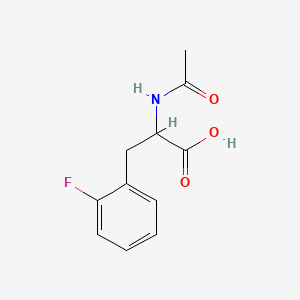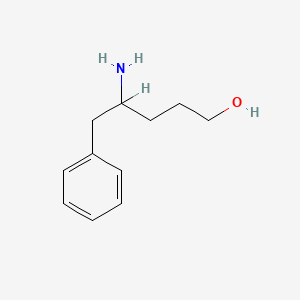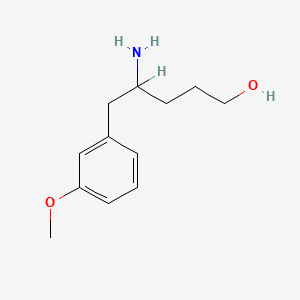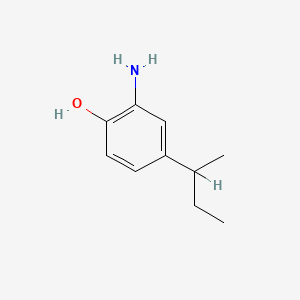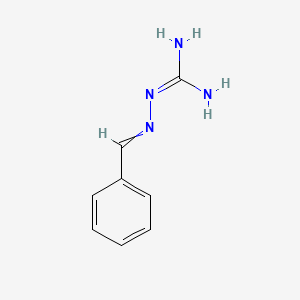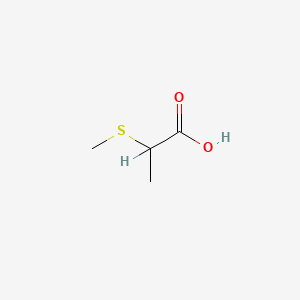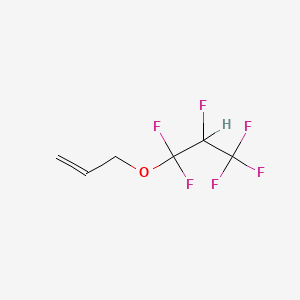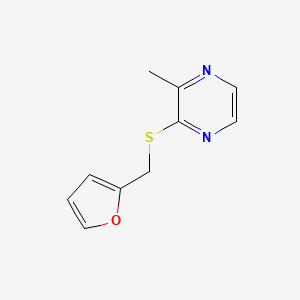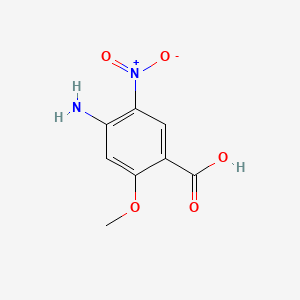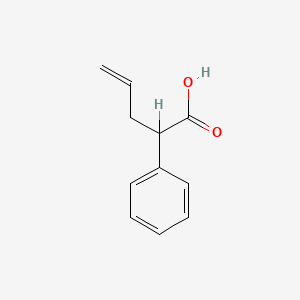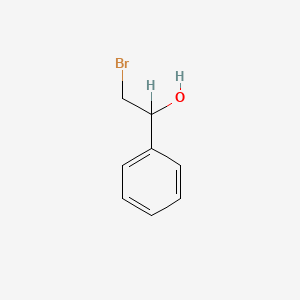
2-Bromo-1-phenylethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromo-1-phenylethanol involves several steps, including bromination, Grignard reaction, and hydrolysis. Unuigboje and Emenike (2011) outlined a convergent synthesis approach, starting with the bromination of benzene to yield bromobenzene, which is then reacted with magnesium to form phenylmagnesium bromide. Ethene, generated from ethanol, is transformed into 1,2-dibromoethane, which subsequently reacts with the Grignard reagent to produce 2-phenylbromoethane. Finally, reaction with aqueous sodium hydroxide in acetone yields 2-phenylethanol (Unuigboje & Emenike, 2011).
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-phenylethanol is characterized by the presence of a bromo group attached to the ethanol backbone at the second carbon, with a phenyl ring attached to the first carbon. This structure is foundational for understanding its chemical behavior and reactivity. The analysis of its structure helps in predicting its interactions with other molecules and its functional capabilities in synthesis processes.
Chemical Reactions and Properties
2-Bromo-1-phenylethanol undergoes various chemical reactions, including substitution and elimination reactions, due to the presence of the bromo group. It serves as a precursor for synthesizing other valuable compounds in organic chemistry. For example, it can participate in palladium-catalyzed cross-coupling reactions, contributing to the synthesis of complex organic molecules (Li et al., 2011).
Wissenschaftliche Forschungsanwendungen
Production of Natural 2-Phenylethanol
2-Phenylethanol (2-PE) is widely used in the food, fragrance, and cosmetics industries. A study by Chreptowicz et al. (2016) discusses an alternative method for 2-PE production using yeast biomass. The study showcases the use of the JM2014 yeast strain for the production of natural 2-PE, achieving an overall efficiency of 97.21% in biotransformation. The method outlined provides a promising alternative to chemical synthesis and plant extraction for producing natural 2-PE (Chreptowicz et al., 2016).
Identification in Bromadol
2-Phenylethanol has been identified as a major impurity in commercial Bromadol samples. A study by Li et al. (2014) established a quantitative analysis method for this impurity using High-Performance Liquid Chromatography (HPLC). The study also provided a simple method to remove this impurity from Bromadol (Li et al., 2014).
Catalysis in Organic Synthesis
Joshi et al. (2013) described the use of KHSO4 as a catalyst for the conversion of 2-bromo-1-phenylethanols into various organic compounds under solvent-free conditions. This process is noteworthy for its economic and environmental advantages, including the recyclability of the KHSO4 catalyst (Joshi et al., 2013).
Role in DNA Interaction Studies
Novák et al. (2003) explored the role of 2-bromo-1-phenylethanol in the synthesis of hydroxy(phenyl)ethylguanines. These compounds are significant as they are major guanine adducts formed by the interaction of styrene 7,8-oxide with DNA (Novák et al., 2003).
Metabolic Engineering for 2-Phenylethanol Production
Wang et al. (2019) reviewed various metabolic engineering strategies applied to microorganisms for increasing bioproduction of 2-PE. These strategies include alleviating feedback inhibition, improving precursor transport, and enhancing enzyme activities (Wang et al., 2019).
Safety And Hazards
While specific safety and hazard information for 2-Bromo-1-phenylethanol is not available from the search results, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
2-bromo-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHEUQBMDBSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941844 | |
| Record name | 2-Bromo-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-phenylethanol | |
CAS RN |
2425-28-7, 199343-14-1 | |
| Record name | α-(Bromomethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Bromomethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(bromomethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

